Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and Hydrogen Bonding Profile Versus Unsubstituted and 5-Allyl Analogs
The target compound exhibits a computed XLogP3 of 0.6 and possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) [1]. The unsubstituted analog (CAS 40262-15-5) has a lower molecular weight (207.19 g/mol) and likely a lower XLogP due to the absence of the ethyl group . The 5-allyl analog (CAS 40262-24-6) has a higher molecular weight (247.25 g/mol) and potentially a higher XLogP due to the allyl side chain . For the 5-benzyl analog, a computed LogP of 1.79 has been reported , indicating that increasing C5 substituent bulk raises lipophilicity. The ethyl group of the target compound provides an intermediate lipophilicity profile between the unsubstituted and the bulkier benzyl/allyl variants, which may be advantageous when balanced aqueous solubility and membrane permeability are both required.
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 0.6; MW = 235.24 g/mol; HBD = 2; HBA = 4 |
| Comparator Or Baseline | Unsubstituted (CAS 40262-15-5): MW = 207.19; 5-Allyl (CAS 40262-24-6): MW = 247.25; 5-Benzyl analog: LogP = 1.79 |
| Quantified Difference | Target compound XLogP3 is intermediate; ΔMW vs. unsubstituted: +28.05 g/mol; ΔMW vs. 5-allyl: −12.01 g/mol; ΔLogP vs. 5-benzyl: −1.19 units (estimated) |
| Conditions | Computed properties from PubChem and ChemSrc; no experimental partitioning data available |
Why This Matters
Intermediate lipophilicity is a key selection criterion for lead optimization, as it balances aqueous solubility (critical for assay compatibility) with membrane permeability (critical for cell-based assays), positioning this compound advantageously between overly hydrophilic (unsubstituted) and overly lipophilic (benzyl/allyl) analogs for SAR campaigns.
- [1] PubChem. CID 135416864. Computed properties for 5-Ethyl-2-(furfurylamino)-4,6(1H,5H)-pyrimidinedione: XLogP3 0.6, HBD 2, HBA 4, MW 235.24. View Source
